molecular formula C19H19FN4O2 B1322266 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol CAS No. 649736-30-1

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol

Cat. No. B1322266
M. Wt: 354.4 g/mol
InChI Key: BHTOEBTYCXDAEE-UHFFFAOYSA-N
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Description

The compound 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol is a fluorinated heterocyclic compound that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems. The structure suggests potential antimicrobial activity and relevance in the field of nonlinear optics (NLO) materials due to the presence of a triazine moiety and fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated amino-heterocyclic compounds has been reported, involving a series of steps starting from aroylation, fluoroamination, treatment with ammonia, and subsequent acylation or cyclocondensation reactions . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis, considering the structural similarities with the reported compounds.

Molecular Structure Analysis

The molecular structure of the compound includes a triazine ring, which is a common feature in materials studied for octupolar NLO properties . The presence of fluorine atoms and their arrangement around aromatic systems can significantly influence the molecular packing and the overall electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of similar structures has been explored, with indoles reacting with oxazinones to form dihydro-oxazinones . The fluorine atoms in the compound could enhance its reactivity, as seen in the synthesis of novel fluorophores through aryne-mediated domino transformations . These reactions highlight the potential of the compound to participate in various chemical transformations, leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The presence of fluorine is known to impact the antimicrobial activity, as seen in compounds with both nitro and fluorine elements showing high activity . The crystal structures of similar triazine derivatives exhibit specific hydrogen bonding patterns, which could be relevant to the compound's solid-state properties . The photophysical properties of related fluorophores suggest that the compound might exhibit fluorescence, which could be tuned by the specific arrangement of its fluorinated aryl and heterocyclic subunits .

Scientific Research Applications

VEGFR-2 Inhibition and Cancer Treatment

  • Discovery and Preclinical Studies : This compound, also known as BMS-540215, has shown potential as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It demonstrated significant in vivo activity in human tumor xenograft models, indicating its potential in cancer treatment (Bhide et al., 2006).

Metabolic Study and Drug Development

  • Metabolism and Disposition : Studies on the metabolism and disposition of this compound, referred to as Brivanib, show its effectiveness as an oral agent for cancer treatment. It is rapidly converted to its active form in vivo, with fecal excretion as the primary route of elimination (Gong et al., 2011).

Synthesis of Derivatives for PET Tracers

  • Synthesis for Imaging Purposes : Research has focused on synthesizing derivatives of this compound for potential use as PET tracers. This aids in the imaging of p38α mitogen-activated protein kinase, an important target for cancer diagnosis (Wang, Gao, & Zheng, 2014).

Biological Activity Studies

  • Anticonvulsant Evaluation : Some derivatives have been synthesized to explore their potential as anticonvulsant agents. Certain derivatives showed significant activity in tests, indicating a potential new avenue for epilepsy treatment (Ahuja & Siddiqui, 2014).
  • Development as BET Inhibitors for Cancer : This compound has been studied for its potential as a bromodomain and extra-terminal (BET) inhibitor, showing promise in treating triple-negative breast cancer (Hill et al., 2022).

Synthesis of Novel Tetracyclic Ring Systems

  • Synthesis of Novel Compounds : Research has also been conducted on synthesizing new tetracyclic ring systems using this compound. These novel compounds were evaluated for their antioxidant and antimicrobial activities (Rao et al., 2019).

Future Directions

The compound is currently in phase II clinical trials as a development candidate . It has potential applications in the treatment of diseases associated with the aberrant signaling of growth factors and diseases associated with angiogenesis, such as cancer, macular degeneration, and diabetic retinopathy .

properties

IUPAC Name

2-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-10-7-12-14(23-10)5-6-15(16(12)20)26-18-17-11(2)13(19(3,4)25)8-24(17)22-9-21-18/h5-9,23,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOEBTYCXDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624962
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol

CAS RN

649736-30-1
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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